3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluoropyridine, a piperidine, and a dihydroquinazolinone . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluoropyridine could be introduced using methods described in the literature for the synthesis of fluorinated pyridines . The piperidine ring could be formed using well-established methods for the synthesis of piperidine derivatives .Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement of its atoms and the configuration of its stereo-centers. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluoropyridine group might undergo nucleophilic aromatic substitution reactions, while the piperidine could act as a base or nucleophile .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability could be determined experimentally. Some properties might be predicted based on the compound’s structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-17-2-3-18-19(9-17)24-13-26(21(18)28)12-14-4-6-25(7-5-14)20(27)15-8-16(22)11-23-10-15/h2-3,8-11,13-14H,4-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAANWISKAQPHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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